4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide
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Overview
Description
4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide is a chemical compound with a complex structure that includes a benzamide core, a piperidine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the piperidine ring and the sulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to alter the sulfamoyl group or other functional groups.
Substitution: The benzamide core can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-hydroxypropan-2-ylsulfamoyl)benzoic acid
- N-(4-hydroxyphenyl)piperidine-1-carboxamide
Uniqueness
4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1-hydroxypropan-2-ylsulfamoyl)-N-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-12(11-19)17-23(21,22)14-7-5-13(6-8-14)15(20)16-18-9-3-2-4-10-18/h5-8,12,17,19H,2-4,9-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVVEYYEADUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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